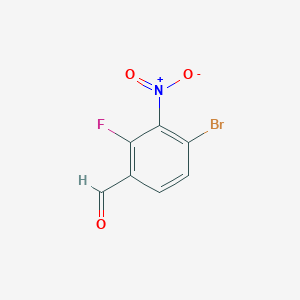

![molecular formula C13H13N3O2S B2824569 6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705765-71-4](/img/structure/B2824569.png)

6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The structure of pyrimidine derivatives is confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications

Antitumor Activities

A series of studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been synthesized and evaluated for their ability to inhibit enzymes like dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase), which are critical for DNA synthesis and cell proliferation. For example, certain derivatives exhibited potent inhibitory activities against human DHFR and showed significant growth inhibition of various tumor cells in culture (Gangjee et al., 2007), (Deng et al., 2008).

Enzyme Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of DHFR and thymidylate synthase (TS), showing promise as antitumor agents. These compounds have been evaluated for their efficacy in inhibiting these enzymes, demonstrating potent inhibitory activities and suggesting a multifaceted approach to cancer therapy (Gangjee et al., 2005).

Antimicrobial Properties

Compounds based on pyrrolo[2,3-d]pyrimidine have also been investigated for their antimicrobial activities. Studies have synthesized derivatives incorporating benzylsulfonyl groups and evaluated their efficacy against various microbial strains. Some derivatives have shown promising antimicrobial effects when incorporated into materials like polyurethane varnish and printing ink, indicating potential applications in surface coatings and printing materials to impart antimicrobial properties (El‐Wahab et al., 2015).

Herbicidal Activity

Research into the herbicidal activities of 2-(phenylsulfonylamino)pyrimidine derivatives has revealed that these compounds exhibit definite herbicidal activities. The synthesis and preliminary bioassay of these compounds indicate potential applications in agriculture for weed control (Huazheng, 2011).

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Based on the action of similar compounds, it is plausible that it binds to its target protein, inhibiting its function and leading to alterations in cellular processes .

Biochemical Pathways

If it acts as a cdk2 inhibitor like its analogs, it could affect cell cycle progression, potentially leading to cell cycle arrest .

Result of Action

If it acts similarly to its analogs, it could potentially inhibit cell proliferation and induce apoptosis .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrrolopyrimidine derivatives have shown promising results as CDK2 inhibitors . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest .

Cellular Effects

The cellular effects of 6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are primarily related to its potential role as a CDK2 inhibitor . Inhibition of CDK2 can lead to cell cycle arrest, which can have significant effects on cellular proliferation . This could potentially make 6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine a candidate for cancer treatment.

Molecular Mechanism

The molecular mechanism of 6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is likely related to its potential inhibitory effects on CDK2 . CDK2 is a key enzyme involved in cell cycle progression, and its inhibition can lead to cell cycle arrest

Properties

IUPAC Name |

6-benzylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-19(18,9-11-4-2-1-3-5-11)16-7-12-6-14-10-15-13(12)8-16/h1-6,10H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZGXSDOLIVOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)

![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)

![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)

![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)